Cerium dioxide

Catalog No.
S576167
CAS No.
1306-38-3
M.F
CeO2
M. Wt
172.115 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium dioxide

CAS Number

1306-38-3

Product Name

Cerium dioxide

IUPAC Name

dioxocerium

Molecular Formula

CeO2

Molecular Weight

172.115 g/mol

InChI

InChI=1S/Ce.2O

InChI Key

CETPSERCERDGAM-UHFFFAOYSA-N

SMILES

O=[Ce]=O

Synonyms

ceric oxide, ceric oxide (Ce2O3), ceric oxide (CeO), cerium dioxide, cerium oxide, cerium oxide (CeO2), nanoceria

Canonical SMILES

O=[Ce]=O

Catalysis: Promoting and Controlling Chemical Reactions

Ceria's unique ability to switch oxidation states (Ce³⁺ and Ce⁴⁺) makes it a valuable catalyst, accelerating and controlling various chemical reactions. It finds applications in:

  • Exhaust emission control: Ceria-based catalysts in automotive catalytic converters convert harmful pollutants like nitrogen oxides (NOx) and carbon monoxide (CO) into less harmful substances .
  • Fuel cells: Ceria enhances the efficiency and durability of fuel cells by promoting the conversion of fuel (e.g., hydrogen) into electricity .
  • Chemical synthesis: Ceria catalysts facilitate various organic transformations, including selective oxidation and reduction reactions, with potential applications in the pharmaceutical and chemical industries .

Biomedicine: Therapeutic and Regenerative Potential

Cerium dioxide nanoparticles (CeO2 NPs) exhibit promising properties for biomedical applications, including:

  • Antioxidant activity: CeO2 NPs effectively scavenge free radicals, potentially mitigating oxidative stress associated with various diseases like neurodegenerative disorders and age-related conditions .
  • Wound healing: Studies suggest CeO2 NPs can accelerate wound healing by promoting cell proliferation, reducing inflammation, and enhancing angiogenesis (new blood vessel formation) .
  • Bone regeneration: Research explores the potential of CeO2 NPs to stimulate bone growth and improve bone repair, offering hope for treating bone defects and fractures .

Important Note

While the research on ceria's biomedical applications is promising, it is crucial to acknowledge that these applications are still under investigation and require further research to ensure their safety and efficacy in humans.

Materials Science: Tailoring Properties and Functionality

Ceria's unique properties also make it valuable in material science research:

  • Solid electrolytes: Ceria-based electrolytes exhibit high ionic conductivity, making them promising candidates for solid-state batteries, with potential advantages over traditional lithium-ion batteries .
  • High-temperature ceramics: Ceria's exceptional thermal stability and resistance to oxidation make it suitable for high-temperature applications, such as fuel cells and thermal barrier coatings for engines .
  • Sensors: Ceria's ability to change its electrical properties in response to various stimuli (e.g., gas exposure) makes it a potential material for developing gas sensors .

Cerium dioxide, with the chemical formula cerium(IV) oxide (CeO2), is a pale yellow-white powder that serves as an important commercial product. It is primarily derived from the mineral sources bastnaesite and monazite, where cerium is found in various oxidation states. Cerium dioxide is notable for its high melting point of approximately 2600 °C and a density of about 7.13 g/mL at 25 °C. The compound adopts a fluorite crystal structure, characterized by a face-centered cubic arrangement where each cerium cation is coordinated by eight oxygen anions .

This compound has garnered attention for its unique properties, including significant ionic and electronic conductivity, making it suitable for various applications in catalysis, energy production, and materials science .

, particularly in redox processes. The interconversion between cerium(IV) oxide and cerium(III) oxide (Ce2O3) can occur under varying oxygen pressures and temperatures. For instance, the reduction of cerium(IV) oxide to cerium(III) oxide can be represented as:

2CeO2+2eCe2O3+O22CeO_2+2e^-\rightarrow Ce_2O_3+O^{2-}

This reaction illustrates the ability of cerium dioxide to store and release oxygen, which is crucial in catalytic applications .

Cerium dioxide also catalyzes the water-gas shift reaction and plays a role in the oxidation of carbon monoxide, demonstrating its utility in environmental applications such as automotive catalytic converters

Cerium dioxide nanoparticles have been studied for their biological effects, particularly their antioxidant properties. These nanoparticles can scavenge free radicals and exhibit protective effects against oxidative stress in biological systems. Research indicates that cerium dioxide may enhance cellular viability and reduce inflammation in various biological contexts . Furthermore, due to their unique redox properties, cerium dioxide nanoparticles are being explored for potential therapeutic applications, including drug delivery systems and anti-cancer treatments .

Cerium dioxide can be synthesized through various methods:

  • Calcination: Heating cerium oxalate or hydroxide at elevated temperatures leads to the formation of cerium dioxide.
    Ce2(C2O4)3+2O22CeO2+6CO2Ce_2(C_2O_4)_3+2O_2\rightarrow 2CeO_2+6CO_2
  • Precipitation: This involves the controlled addition of precipitating agents to cerium salts under specific pH conditions.
  • Hydrothermal Synthesis: A method that utilizes high temperature and pressure to produce nanoparticles with controlled size and morphology.
  • Sol-gel Process: Involves transitioning from a liquid solution to a solid gel phase, allowing for uniform distribution of particles.
  • Mechanochemical Methods: These methods use mechanical force to induce
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  • Polishing Agent: Widely used in glass polishing due to its abrasive properties.
  • Energy Production: Used in solid oxide fuel cells due to its ionic conductivity.
  • Biomedical
  • Studies on the interactions of cerium dioxide with other compounds reveal its unique redox behavior. The presence of oxygen vacancies enhances its catalytic efficiency by allowing rapid switching between oxidation states (Ce^3+ and Ce^4+). This dynamic behavior is critical for applications requiring efficient oxygen storage and release . Additionally, interaction studies indicate that doping cerium dioxide with other metal ions can further enhance its catalytic properties and stability under operational conditions .

    Several compounds share similarities with cerium dioxide, particularly among rare earth oxides:

    CompoundChemical FormulaUnique Properties
    Cerium(III) oxideCe2O3Less stable than CeO2; easily oxidized to CeO2
    Lanthanum oxideLa2O3High thermal stability; used in phosphors
    Praseodymium oxidePr6O11Exhibits unique magnetic properties; used in lasers
    Neodymium oxideNd2O3Known for high optical activity; used in magnets

    Cerium dioxide stands out due to its dual functionality as both an oxidizing agent and a catalyst support, along with its ability to form non-stoichiometric phases that enhance its redox activity . Its unique structural properties allow for significant ionic conductivity, making it particularly valuable in energy-related applications compared to other rare earth oxides.

    Crystal Structure and Defect Chemistry

    CeO₂ crystallizes in a face-centered cubic (fcc) fluorite structure (space group Fm3m), where each Ce⁴⁺ ion is coordinated by eight O²⁻ ions in a cubic arrangement. This structure permits significant oxygen non-stoichiometry, enabling the formation of CeO₂₋ₓ (0 < x < 0.28) through Frenkel defects and oxygen vacancies. The reversible redox equilibrium $$ \text{CeO}2 \leftrightarrow \text{CeO}{2-x} + \frac{1}{2}\text{O}_2 $$ facilitates rapid oxygen ion mobility, a property critical for catalytic and ionic conduction applications.

    Table 1: Key Physical Properties of CeO₂

    PropertyValueSource
    Melting Point2600°C
    Density7.13 g/cm³ at 25°C
    Crystal SystemCubic (fluorite)
    Oxygen Storage Capacity400–600 μmol O₂/g (nanorods)
    Ionic Conductivity0.1 S/cm (nanoparticles, 550°C)

    Thermal and Mechanical Behavior

    CeO₂ exhibits remarkable thermal stability, retaining its fluorite structure up to its melting point. Nano-CeO₂ demonstrates enhanced heat capacity compared to bulk material, attributed to surface tension effects and quantum confinement. At temperatures exceeding 500°C, oxygen vacancy formation dominates, increasing ionic conductivity but reducing mechanical strength.

    Current Research Significance and Global Scientific Interest

    Publication Trends and Research Volume

    Contemporary cerium dioxide research demonstrates remarkable growth and diversification across multiple scientific disciplines [6] [37]. A comprehensive bibliometric analysis covering research trends from 1990 to 2020 identified 17,115 publications in the Scopus database related to cerium oxide research [37]. This extensive body of literature reveals distinct temporal phases of research focus, with identifiable themes emerging across different decades [6].

    The research trajectory shows four distinct periods with characteristic themes: "doping additives" dominated the period from 1990-1997, "catalysts" characterized research from 1998-2005, "reactive oxygen species" became prominent from 2006-2013, and "pathology" emerged as a major theme from 2014-2020 [37]. China and the United States demonstrated the highest number of citations and publications for cerium oxide research throughout this three-decade period [37].

    Contemporary Research Applications

    Modern cerium dioxide research encompasses diverse applications reflecting its unique redox properties and oxygen storage capabilities [11] [14]. The material has received particular attention in the global nanotechnology market due to useful applications in catalysts, fuel cells, and fuel additives [11]. Recent investigations focus on biomedical applications, where cerium dioxide nanoparticles demonstrate antioxidant properties that reduce oxidative stress damage and improve learning ability and cognitive function in experimental models [14].

    The semiconductor industry represents a growing application area, where cerium dioxide nanoparticles play critical roles in chemical mechanical planarization processes [15]. These nanoparticles provide precision and smoothed surfaces in semiconductor manufacturing due to their unique abrasive and chemical characteristics, making them ideal for polishing silicon wafers [15]. The rapid advancement of the semiconductor industry, particularly in developing regions, drives increasing market demand for these specialized applications [15].

    Research and development activities in nanotechnology and environmental protection continue to drive adoption across multiple sectors [15]. Universities and industrial research facilities worldwide conduct ongoing investigations into the antioxidant properties of cerium dioxide nanoparticles for developing treatments and therapies related to stress-derived diseases, cancer treatments, and drug delivery systems [12]. Evidence from recent studies demonstrates the potential role of cerium dioxide nanoparticles in accelerating diabetic wound healing processes and reducing radiation-induced damage [12].

    Fundamental Research Questions in Cerium Dioxide Science

    Oxygen Vacancy Formation and Behavior

    The formation and behavior of oxygen vacancies constitute fundamental research questions that underpin cerium dioxide's remarkable catalytic and functional properties [20]. Oxygen vacancies result from the removal of oxygen atoms and enable dynamic oxygen exchange between the solid material and its environment, profoundly influencing catalytic properties [20]. The intricate surface structures of cerium dioxide play key roles in determining properties and interactions with supported metal catalysts [20].

    Oxygen vacancy formation energies vary significantly between different surface facets and bulk regions of cerium dioxide [20]. Bulk vacancy formation demands relatively high energy, typically reported between 2.5 and 3.5 electron volts in density functional theory calculations with Hubbard corrections [20]. This high formation energy primarily arises from the strong lattice stability of the fluorite structure, where each oxygen atom maintains tight coordination to surrounding cerium cations [20].

    The (111) surface of cerium dioxide receives the most investigation because it represents the thermodynamically most stable surface and predominates under typical growth and operating conditions [20]. Research using high-resolution scanning tunneling microscopy at approximately 600 Kelvin and density functional theory demonstrates that surface oxygen vacancies on the cerium dioxide (111) surface exhibit slightly greater stability than subsurface oxygen vacancies under certain conditions [20]. At higher vacancy concentrations, vacancy clusters form, with experimental results revealing that electron localization from removed oxygen atoms plays pivotal roles in vacancy cluster formation and stabilization [20].

    Redox Mechanisms and Electronic Structure

    The redox behavior of cerium dioxide represents a central research question that determines its catalytic effectiveness and technological applications [19] [17]. The high oxygen storage capacity of cerium dioxide originates primarily from its redox cycle between cerium in the +3 and +4 oxidation states [19]. Through reversible oxygen ion storage and release capacity, cerium dioxide can absorb and release oxygen, thereby regulating the rate and equilibrium of redox reactions [19].

    When cerium (+3) ions in cerium dioxide are oxidized to cerium (+4) ions, oxygen ions are released from the lattice structure [19]. This oxygen-releasing ability makes cerium dioxide effective in promoting redox reactions in industrial catalytic processes [19]. The size of cerium dioxide particles significantly affects their oxygen storage and release capacity, with decreasing particle size leading to increased concentration of oxygen vacancies on particle surfaces or interiors [19].

    The cubic fluorite crystal structure provides cerium dioxide with excellent catalytic properties and thermal stability due to its inherent stability and high ordering [19]. Dissociated oxygen and vacancies can act as active sites to adsorb other substances, thus affecting the catalytic performance of cerium dioxide [19]. This represents the key to the catalytic ability of cerium dioxide nanoparticles, allowing them to switch between cerium dioxide and cerium sesquioxide phases [19].

    Size-Dependent Properties and Structure

    The relationship between particle size and structural properties constitutes a fundamental research question with significant implications for cerium dioxide applications [31] [21]. Experimental investigations demonstrate that lattice parameters expand with decreasing particle size, with unit cell values varying from 5.456 angstroms for 2.0 nanometer particles to 5.411 angstroms for 91 nanometer particles [31]. The latter value corresponds to bulk cerium dioxide, with noticeable deviation of lattice parameters observed for particles smaller than approximately 5 nanometers [31].

    Size-dependent redox properties of the palladium-cerium dioxide interface demonstrate the critical importance of support nanocrystal dimensions [21]. Catalysts with small cerium dioxide nanocrystals of approximately 4 nanometers exhibit unusually high activity in carbon monoxide-rich reaction feeds, whereas catalysts with medium-size cerium dioxide nanocrystals of approximately 8 nanometers are preferred for lean conditions [21]. These differences are attributed to support size-dependent redox properties of the palladium-cerium dioxide interface [21].

    The presence of mainly cerium in the +4 oxidation state, demonstrated through X-ray photoelectron spectroscopy and high energy resolution fluorescence detection X-ray absorption near edge structure spectroscopy, indicates that unit cell size dependence is not linked to cerium valence but to surface stress [31]. Thermogravimetric analysis and Fourier transform infrared data confirm the presence of surface hydroxyl and carbonate groups that exert tensile effects on the crystalline lattice [31].

    Oxygen Vacancy Dynamics and Transport

    The dynamics of oxygen vacancies, specifically their mobility and transport pathways, represent critical research questions that determine cerium dioxide's catalytic and functional performance [20]. The diffusion rate of oxygen vacancies governs the kinetics of oxidation and reduction processes, significantly influencing reaction rates at both surface and subsurface levels [20]. Enhanced vacancy mobility accelerates the turnover of redox cycles, thereby improving catalytic efficiency in applications including solid oxide fuel cells, automotive exhaust aftertreatment, and chemical synthesis [20].

    Recent first-principles calculations for oxygen vacancy diffusion on cerium dioxide (111) surfaces have uncovered a novel two-step exchange mechanism for oxygen vacancy diffusion [20]. A subsurface oxygen atom fills a surface vacancy, creating a new subsurface vacancy, which is subsequently filled by a neighboring surface oxygen atom [20]. This two-step process demonstrates significantly lower energy barriers of 0.44 and 0.61 electron volts for each step, respectively, compared to the traditional hopping mechanism, which has a barrier of 1.60 electron volts [20].

    The two-step exchange mechanism is approximately eight orders of magnitude faster than the hopping mechanism at 500 Kelvin, highlighting its practical significance in surface processes [20]. Understanding these critical migration pathways and associated energy barriers offers opportunities to fine-tune cerium dioxide's functional properties [20]. Atomistic simulations and advanced experimental techniques provide foundations for optimizing catalytic performance through enhanced understanding of diffusion mechanisms [20].

    Theoretical Frameworks for Understanding Cerium Dioxide Behavior

    Crystal Structure and Lattice Properties

    PropertyValueUnitsReference
    Crystal SystemCubic- [29]
    Space GroupFm-3m (225)- [29]
    Lattice Parameter5.411Angstroms [29]
    Density7.65g/cm³ [24]
    Band Gap1.880eV [29]
    Melting Point2400°C [23]
    Molecular Weight172.115g/mol [23]

    Cerium dioxide adopts the fluorite crystal structure, characterized by a face-centered cubic arrangement with space group Fm-3m [28] [29]. In this structure, oxygen atoms form a simple cubic sublattice, with cerium ions occupying alternating cubic centers [28]. Each cerium ion maintains coordination to eight oxygen atoms, while each oxygen atom coordinates to four cerium atoms [28]. The single cell of cerium dioxide consists of a three-dimensional arrangement of these atoms, forming a repeating pattern throughout the crystal structure [28].

    The fluorite structure provides cerium dioxide with tolerance to high degrees of oxygen deficiency, facilitated by substitution of low-valent elements on the cationic sublattice [28]. This property gives cerium dioxide high oxygen ion conductivity and makes it a potential solid electrolyte material for solid oxide fuel cells [28]. The morphology of cerium dioxide nanoparticles, including nanorods, nanowires, and nanocubes, exposes different crystalline surfaces, which affects their catalytic activity and other properties [28].

    Electronic Structure and Band Theory

    The electronic structure of cerium dioxide provides fundamental understanding of its catalytic and optical properties [32] [29]. The calculated band gap of cerium dioxide is approximately 1.880 electron volts, though band gaps computed with common exchange-correlation functionals are typically underestimated by approximately forty percent [29]. The material exhibits semiconducting behavior with strong hybridization between cerium 4f and oxygen 2p orbitals [30].

    In the cerium dioxide fluorite structure, each cerium atom is surrounded by eight oxygen atoms located at cube corners, creating a cubic crystal field belonging to the Oh point symmetry group [31]. Due to this cubic crystal field, the cerium (+4) 5d⁰ configuration is split into eg and t2g bands corresponding to B₁, C₂ and B₂, C₁, respectively [31]. The cerium (+4) valence corresponds to a 5d⁰ configuration, implying that in high energy resolution fluorescence detection X-ray absorption near edge structure processes, t2g is first filled with electrons, while eg remains empty as the transferred energy is insufficient [31].

    The experimental crystal-field energy splitting of cerium 5d in bulk cerium dioxide is approximately 4 electron volts [31]. This value of energy gap between eg and t2g is in good agreement with previously published values and provides fundamental understanding of the electronic transitions that govern cerium dioxide's optical and catalytic properties [31]. The size dependence of electronic structure, particularly of the t2g feature in cerium L₃ X-ray absorption near edge structure spectra, has been experimentally evidenced and confirmed through theoretical calculations [31].

    Thermodynamic Framework

    Thermodynamic PropertyValueUnitsReference
    Specific Heat390J/kg-K [24]
    Thermal Expansion11µm/m-K [24]
    Young's Modulus180GPa [24]
    Thermal ConductivityVariableW/m-K [18]
    Formation Energy (Bulk)2.5-3.5eV [20]
    Oxygen Storage Capacity1452.47µmol O₂/g [2]

    The thermodynamic framework for understanding cerium dioxide behavior encompasses oxygen storage and release mechanisms that are fundamental to its catalytic applications [2]. The oxygen storage capacity value of cerium dioxide in the gas phase is 1452.47 micromoles of oxygen per gram and can be explained through equilibrium reactions involving cerium oxidation state changes [2]. The measurement of the cerium (+3) to cerium (+4) ratio provides useful understanding of oxygen vacancy concentration [2].

    Oxygen vacancy formation can be quantified by the oxygen storage capacity, which can be expressed as oxygen micromoles released per gram of starting material [2]. The oxygen storage capacity value of cerium dioxide depends on both temperature and oxygen partial pressure, with the relationship described by specific equilibrium equations that account for the thermodynamic driving forces for oxygen exchange [1].

    At high temperatures, cerium dioxide releases oxygen to give a non-stoichiometric, anion-deficient form that retains the fluorite lattice [1]. This material has the formula cerium dioxide minus x, where x ranges from 0 to 0.28 [1]. The value of x depends on temperature, surface termination, and oxygen partial pressure, following specific thermodynamic relationships that govern the equilibrium between the solid and gaseous phases [1].

    Kinetic and Transport Theory

    The theoretical framework for understanding cerium dioxide kinetics encompasses phonon transport properties and thermal conductivity mechanisms [18]. Systematic investigation of phonon transport properties has been performed using ab initio calculations unified with the Boltzmann transport equation [18]. Extensive examination of phonon mode contribution, available three-phonon scattering phase space, mode Grüneisen parameter, and mean free path distributions provides comprehensive understanding of thermal transport mechanisms [18].

    The lattice thermal conductivity depends on the mean free path, representing the distance traveled by phonons before scattering events occur [18]. Detailed quantitative understanding of mode-dependent phonon properties and bulk mean free paths in cerium dioxide is imperative for exercising control over thermal management [18]. The thermal transport properties of bulk and nanostructured cerium dioxide differ significantly due to increased boundary scattering in nanostructured materials [18].

    Physical Description

    Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid; Dry Powder
    White (pure) to pale yellow crystals; Insoluble in water; [Merck Index]

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    171.89528 g/mol

    Monoisotopic Mass

    171.89528 g/mol

    Heavy Atom Count

    3

    UNII

    619G5K328Y

    GHS Hazard Statements

    Aggregated GHS information provided by 516 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 444 of 516 companies. For more detailed information, please visit ECHA C&L website;
    Of the 8 notification(s) provided by 72 of 516 companies with hazard statement code(s):;
    H302 (26.39%): Harmful if swallowed [Warning Acute toxicity, oral];
    H373 (31.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H413 (26.39%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    1306-38-3

    Wikipedia

    Cerium(IV) oxide
    Glibenclamide

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    Cerium oxide (CeO2): ACTIVE

    Dates

    Modify: 2023-08-15

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